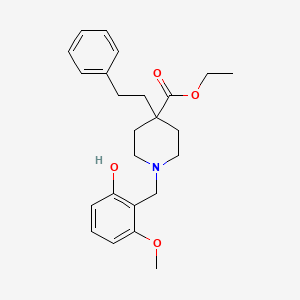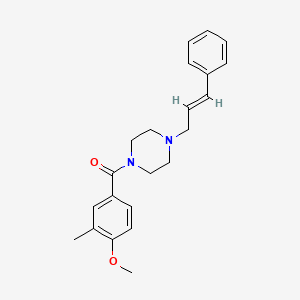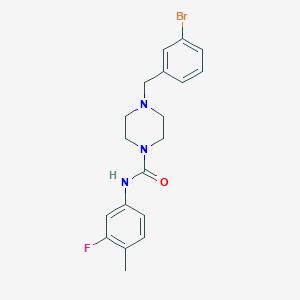
ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as PMDP or Piperine Methylenedioxyphenyl Piperidine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to enhance the bioavailability of nutrients and exhibit insecticidal and fungicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate in lab experiments is its low toxicity and high potency. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate research, including:
1. Investigating its potential use in the treatment of Alzheimer's and Parkinson's diseases.
2. Studying its insecticidal and fungicidal properties for use in agriculture.
3. Exploring its potential as a natural preservative in food science.
4. Investigating its potential as a therapeutic agent for various types of cancer.
5. Studying its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential side effects.
In conclusion, ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is a synthetic compound with potential applications in various fields, including medicine, agriculture, and food science. Its mechanism of action is not fully understood, but it has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to have a neuroprotective effect and can potentially be used in the treatment of Alzheimer's and Parkinson's diseases.
In agriculture, ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides. In food science, ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to enhance the bioavailability of nutrients and can potentially be used as a natural preservative.
Propiedades
IUPAC Name |
ethyl 1-[(2-hydroxy-6-methoxyphenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-3-29-23(27)24(13-12-19-8-5-4-6-9-19)14-16-25(17-15-24)18-20-21(26)10-7-11-22(20)28-2/h4-11,26H,3,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZJYRDFLDSWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C=CC=C2OC)O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4791290.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4791293.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4791302.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B4791307.png)


![2-({[3-(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4791344.png)
![1-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4791349.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B4791351.png)
![N-(2,4-difluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4791358.png)


![4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4791389.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4791390.png)